
5-(2-甲氧基苯基)-1H-吡咯-2-羧酸
描述
Phenolic compounds, such as “5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds often involves various techniques and reagents. For instance, the synthesis of “(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid” was confirmed by the presence of the OH in the FTIR and NMR spectra .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques. For example, the structure of “(5-Acetyl-2-methoxyphenyl)boronic acid” was determined using its molecular formula C9H11BO4 .
Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on their structure and the conditions under which they are reacted. For instance, “(5-Acetyl-2-methoxyphenyl)boronic acid” has been used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
科学研究应用
镇痛和抗炎活性
5-(2-甲氧基苯基)-1H-吡咯-2-羧酸及其衍生物因其潜在的镇痛和抗炎活性而受到研究。例如,该化合物的某些衍生物,特别是那些具有特定苯甲酰取代基的衍生物,在镇痛(小鼠扭体)和抗炎(大鼠角叉菜胶爪)试验中显示出显着的效力。这些性质与苯甲酰取代基的空间和氢键特性相关。这些化合物,包括 4-乙烯基苯甲酰衍生物,正在作为潜在的抗炎剂进行进一步的药理学评估 (Muchowski 等人,1985)。
抗菌性能
某些吡咯衍生物,包括与 5-(2-甲氧基苯基)-1H-吡咯-2-羧酸相关的衍生物,已被合成并评估其抗菌性能。这些化合物结构中甲氧基的存在与增强的抗菌和抗真菌活性有关。这表明它们作为重要抗菌剂的潜力 (Hublikar 等人,2019)。
在腐蚀抑制中的应用
5-(2-甲氧基苯基)-1H-吡咯-2-羧酸的衍生物已被探索作为低碳钢的腐蚀抑制剂。在一项研究中,特定的基于噻唑的吡啶衍生物显示出有效的抑制性能,表明相关吡咯衍生物在腐蚀防护领域的潜在应用 (Chaitra 等人,2016)。
在化妆品应用中的潜力
已在菠萝果实中鉴定出与 5-(2-甲氧基苯基)-1H-吡咯-2-羧酸相关的化合物,并表现出对酪氨酸酶(一种参与黑色素合成的酶)的抑制活性。这表明这些化合物有可能用作化妆品中的美白剂 (Zheng 等人,2010)。
新型化合物的合成
5-(2-甲氧基苯基)-1H-吡咯-2-羧酸作为各种新型化合物合成的关键中间体,包括具有抗炎、镇痛和抗菌剂潜力的化合物。该化合物的结构允许进行修饰和衍生化,从而产生广泛的具有生物活性的分子 (Belov 等人,2017)。
作用机制
安全和危害
未来方向
The future directions of research on these compounds could involve further exploration of their synthesis, properties, and potential applications. For example, the study of “(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid” suggested that it obeys the rules of drug-likeness, indicating potential for future pharmaceutical development .
属性
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-7-10(13-9)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEHIDXKRYDRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



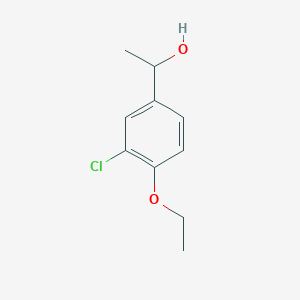
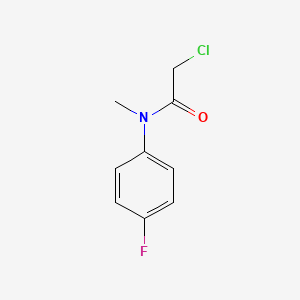
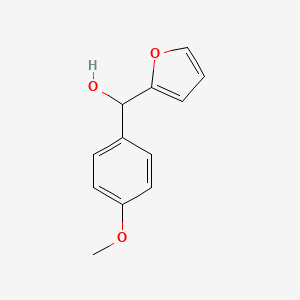
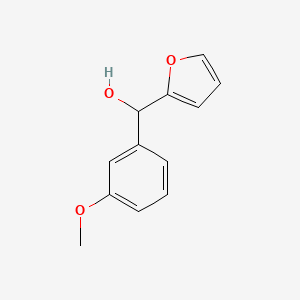
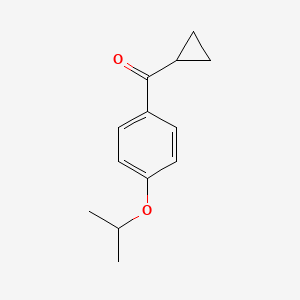
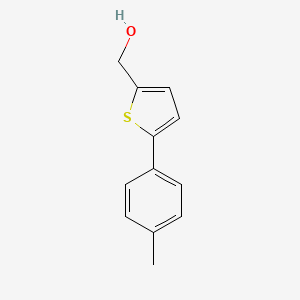

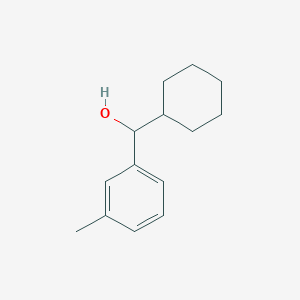

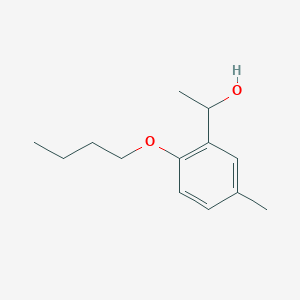
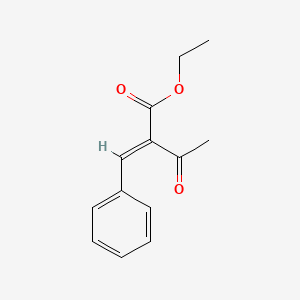
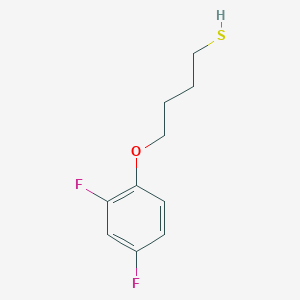

![3-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B7845663.png)